molecular formula C6H14N2S B8780679 Thiourea, N-pentyl- CAS No. 1516-34-3

Thiourea, N-pentyl-

Cat. No.: B8780679
CAS No.: 1516-34-3
M. Wt: 146.26 g/mol
InChI Key: KIYXXKTUEPCNLC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-pentyl-2-thiourea can be synthesized through the nucleophilic addition of pentylamine to carbon disulfide, followed by the addition of ammonia. The reaction typically proceeds under mild conditions and can be carried out in aqueous or organic solvents. The general reaction scheme is as follows: [ \text{C}5\text{H}{11}\text{NH}_2 + \text{CS}_2 + \text{NH}_3 \rightarrow \text{C}5\text{H}{11}\text{NHC(S)NH}_2 ]

Industrial Production Methods: Industrial production of 1-pentyl-2-thiourea often involves the use of phosgene as a reagent. The reaction of pentylamine with phosgene produces the corresponding isocyanate, which then reacts with hydrogen sulfide to form the thiourea derivative. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-pentyl-2-thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-pentyl-2-thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It serves as an inhibitor in enzymatic studies, particularly for enzymes that interact with sulfur-containing compounds.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-pentyl-2-thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. It can form stable complexes with transition metals, which can modulate the activity of metalloenzymes. Additionally, its sulfur atom can participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

    Thiourea: The parent compound, which lacks the pentyl group.

    N-methylthiourea: A derivative with a methyl group instead of a pentyl group.

    N-phenylthiourea: A derivative with a phenyl group.

Uniqueness: 1-pentyl-2-thiourea is unique due to its longer alkyl chain, which imparts different solubility and reactivity properties compared to its shorter-chain analogs. This makes it particularly useful in applications where hydrophobic interactions are important.

Properties

CAS No.

1516-34-3

Molecular Formula

C6H14N2S

Molecular Weight

146.26 g/mol

IUPAC Name

pentylthiourea

InChI

InChI=1S/C6H14N2S/c1-2-3-4-5-8-6(7)9/h2-5H2,1H3,(H3,7,8,9)

InChI Key

KIYXXKTUEPCNLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pentylisothiocyanate (10 g, 0.08 mol) was added slowly (about 10 mins) to a mixture of ammonia (50 mL, 0.2 mol) in methanol (7 N) at 0° C. After being stirred at room temperature for 1 h, the solvent was stripped off and the product was obtained as a white solid (10 g, 88.4%), which was used for next step without further purification. LCMS calculated for C6H15N2S: (M+H) 147.1. found 147.1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
88.4%

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